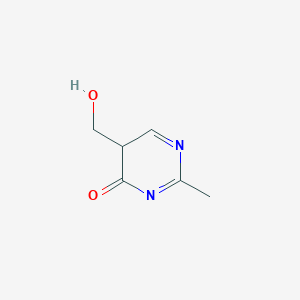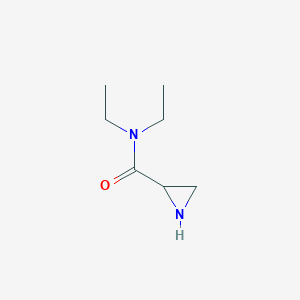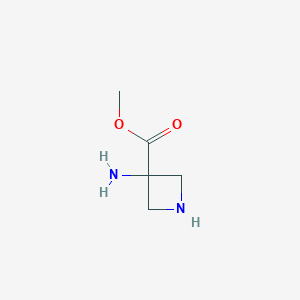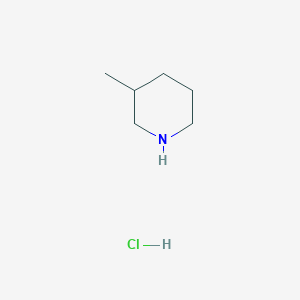
5-(Trifluoromethyl)-1H-pyrrol-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Trifluoromethyl)-1H-pyrrol-2-ol: is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyrrole ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly alter the chemical and physical properties of the molecule. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)-1H-pyrrol-2-ol can be achieved through several methods. One common approach involves the trifluoromethylation of a pyrrole precursor. This can be done using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a base like potassium carbonate (K₂CO₃) and a catalyst such as copper(I) iodide (CuI). The reaction is typically carried out under an inert atmosphere at elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-(Trifluoromethyl)-1H-pyrrol-2-ol can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where the trifluoromethyl group or other substituents on the pyrrole ring are replaced by different functional groups. Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols)
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of functionalized pyrrole compounds.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-(Trifluoromethyl)-1H-pyrrol-2-ol is used as a building block for the synthesis of more complex molecules. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: The compound’s potential biological activities are of interest in biological research. It can be used to study the effects of trifluoromethyl groups on biological systems and to develop new bioactive molecules.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties can enhance the performance and efficacy of various products.
Mécanisme D'action
The mechanism of action of 5-(Trifluoromethyl)-1H-pyrrol-2-ol involves its interaction with molecular targets and pathways in biological systems. The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards specific enzymes or receptors. This can result in the modulation of biochemical pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
5-(Trifluoromethyl)-2H-pyrrole: Similar structure but with different substitution patterns.
5-(Trifluoromethyl)-1H-indole: Contains an indole ring instead of a pyrrole ring.
5-(Trifluoromethyl)-1H-pyrimidine: Contains a pyrimidine ring instead of a pyrrole ring.
Uniqueness: 5-(Trifluoromethyl)-1H-pyrrol-2-ol is unique due to the presence of both the trifluoromethyl group and the hydroxyl group on the pyrrole ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C5H4F3NO |
|---|---|
Poids moléculaire |
151.09 g/mol |
Nom IUPAC |
5-(trifluoromethyl)-1H-pyrrol-2-ol |
InChI |
InChI=1S/C5H4F3NO/c6-5(7,8)3-1-2-4(10)9-3/h1-2,9-10H |
Clé InChI |
AKPBZXCWIORRFU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC(=C1)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Aminopyrazolo[1,5-a]pyridin-5-ol](/img/structure/B11923474.png)










